molecular formula C10H11N3O2 B1419176 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione CAS No. 1189133-39-8

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione

Cat. No. B1419176
M. Wt: 205.21 g/mol
InChI Key: FESXBWSQZDAQDX-UHFFFAOYSA-N
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Description

The compound “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of some pyrrolidine-2,5-dione derivatives was achieved from N-hydroxysuccinimide using some chemical tools .


Molecular Structure Analysis

The molecular structure of “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The empirical formula of “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is C10H11N3O2 . The molecular weight is 205.21 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione has been explored in various chemical syntheses. For example, it has been used in the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, which are significant in various chemical applications (Jones et al., 1990). Additionally, its crystal structure was determined via X-ray crystallography, revealing insights into its molecular packing and hydrogen bonding patterns, which are critical for understanding its chemical behavior (Argay et al., 1999).

Electronic Structure and Vibrational Analysis

In the field of computational chemistry, the electronic structure and vibrational spectra of related compounds have been extensively studied. For instance, an intensive vibrational analysis of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione was conducted, providing insights into its electronic structure and potential antioxidant activity (Boobalan et al., 2014).

Multicomponent Synthesis and Pharmaceutical Applications

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione derivatives have been synthesized using multicomponent reactions, showing potential in the development of pharmaceutical compounds. For example, the synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones demonstrated good yields and potential for further pharmaceutical exploration (Adib et al., 2011).

Potential in Drug Development

Several studies have highlighted the potential of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione derivatives in drug development. For instance, the synthesis and biochemical evaluation of analogues based on phenylpyrrolidine-2,5-dione suggested their relevance in inhibiting certain enzymes, which could be crucial for developing new therapeutic agents (Daly et al., 1986).

Future Directions

The future directions for “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” could involve further exploration of its potential biological activities and therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-9-5-8(10(15)13-9)12-6-7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESXBWSQZDAQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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